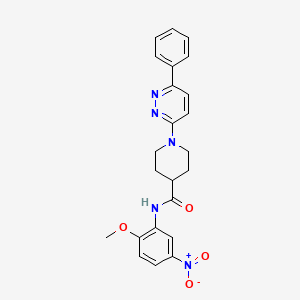

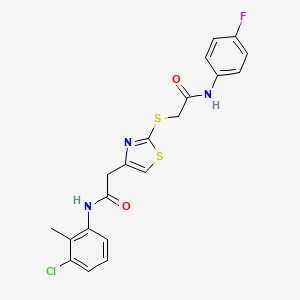

6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

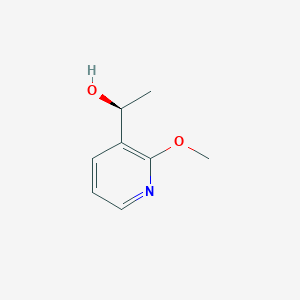

The compound "6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione" is a complex molecule that appears to be related to various pyrimidine dione derivatives. These derivatives have been studied for their potential biological activities, such as urease inhibition and herbicidal effects. The pyrimidine core is a common structure in many pharmaceuticals and agrochemicals, and modifications to this core can lead to compounds with diverse biological activities .

Synthesis Analysis

The synthesis of related pyrimidine dione derivatives typically involves the cyclization of various starting materials, such as amino pyridines or substituted ureas, with other reagents to form the pyrimidine core. For instance, the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones involves reacting 4-methyl-2-aminopyridine with diethylmalonate, followed by condensation with different amino components to yield a variety of substituted derivatives . Similarly, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds is achieved by cyclization of trifluoroacetoacetate ethyl with substituted urea .

Molecular Structure Analysis

The molecular structure of pyrimidine dione derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms. Substituents on the pyrimidine ring, such as fluorophenyl or nitrobenzyl groups, can significantly influence the chemical and biological properties of the compound. The use of nuclear magnetic resonance (NMR) and elemental analysis is common for confirming the structures of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine dione derivatives can involve various reactions, such as electrophilic substitution. For example, electrophilic substitution reactions, including the Vilsmeier-Haack reaction, bromination, and nitration, have been used to introduce formyl, bromo, and nitro groups into the thieno[2,3-d]pyrimidine ring system . These reactions expand the diversity of the pyrimidine derivatives and can be tailored to achieve desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine dione derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the pyrimidine ring. The introduction of electron-withdrawing or electron-donating groups can affect these properties and, consequently, the biological activity of the compounds. For instance, the presence of a trifluoromethyl group has been shown to confer good herbicidal activities in some pyrimidine dione derivatives . The urease inhibition activity of these compounds is typically assessed using in vitro assays, such as the phenol hypochlorite method, to determine their potential as therapeutic agents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The chemical compound of interest, while not directly studied, falls within a broader category of pyrimidine derivatives that have been synthesized and evaluated for various biological activities. Research on similar compounds has led to the development of derivatives with significant larvicidal activity against certain larvae species. For example, a study on the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives revealed that certain compounds exhibited significant larvicidal activity, offering potential as insecticides or in vector control strategies (Gorle et al., 2016).

Structural and Spectral Analysis

Another facet of research on pyrimidine derivatives involves their structural and spectral analysis through advanced techniques such as NMR, UV-visible, and FT-IR spectroscopy, alongside computational exploration. A study reported the efficient synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives and their detailed characterization, demonstrating the potential of these compounds for various applications in material science and pharmacology due to their unique electronic structures (Ashraf et al., 2019).

Oxidation and Isomerism Studies

Research on the oxidation and isomerism of thietane-containing heterocycles, closely related to the structure of interest, has provided insights into the synthesis of novel derivatives with potential pharmaceutical applications. Such studies explore the optimal conditions for oxidation processes and the resulting isomeric forms, contributing to the development of new chemical entities (Meshcheryakova et al., 2014).

Herbicidal Activities

Investigations into the herbicidal activities of pyrimidine-2,4(1H,3H)-dione compounds have shown that specific derivatives possess high efficacy against certain plant species, indicating potential agricultural applications. For instance, a study on 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds revealed promising herbicidal activities, suggesting a pathway for developing new herbicides (Huazheng, 2013).

Anticancer Activity

The anticancer activity of N-substituted indole derivatives, which share structural similarities with the compound of interest, has been a significant area of research. Such studies aim to identify novel therapeutic agents by examining their efficacy against various cancer cell lines, highlighting the potential of pyrimidine derivatives in oncology (Kumar & Sharma, 2022).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a pyrimidine-2,4(1H,3H)-dione with a 4-nitrobenzylthiol followed by a 1,3-dipolar cycloaddition reaction with an azide intermediate. The resulting triazole intermediate is then reacted with a 4-fluorophenyl boronic acid to form the final product.", "Starting Materials": [ "Pyrimidine-2,4(1H,3H)-dione", "4-nitrobenzylthiol", "Sodium azide", "4-fluorophenyl boronic acid", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Pyrimidine-2,4(1H,3H)-dione is reacted with 4-nitrobenzylthiol in the presence of a base to form the intermediate 4-nitrobenzylthio-pyrimidine-2,4(1H,3H)-dione.", "Step 2: The intermediate from step 1 is then reacted with sodium azide in the presence of a palladium catalyst to form the triazole intermediate.", "Step 3: The triazole intermediate is then reacted with 4-fluorophenyl boronic acid in the presence of a palladium catalyst to form the final product, 6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione." ] } | |

CAS-Nummer |

852154-43-9 |

Produktname |

6-((4-(4-fluorophenyl)-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione |

Molekularformel |

C20H15FN6O4S |

Molekulargewicht |

454.44 |

IUPAC-Name |

6-[[4-(4-fluorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C20H15FN6O4S/c21-13-3-7-15(8-4-13)26-17(9-14-10-18(28)23-19(29)22-14)24-25-20(26)32-11-12-1-5-16(6-2-12)27(30)31/h1-8,10H,9,11H2,(H2,22,23,28,29) |

InChI-Schlüssel |

USWOBRGLUYMXJW-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)[N+](=O)[O-] |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B2528918.png)

![9-(4-(2-hydroxyethyl)phenyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2528925.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2528927.png)

![N-({1-[3-(2,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2528931.png)

![{3-Oxa-6-azatricyclo[6.1.1.0,1,6]decan-4-yl}methanamine](/img/structure/B2528937.png)